molecular formula C15H24N2 B7869109 Methyl[(3-methylphenyl)methyl][(piperidin-4-yl)methyl]amine

Methyl[(3-methylphenyl)methyl][(piperidin-4-yl)methyl]amine

Cat. No.: B7869109
M. Wt: 232.36 g/mol
InChI Key: YOHUDHVQMLIDFE-UHFFFAOYSA-N
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Description

Methyl[(3-methylphenyl)methyl][(piperidin-4-yl)methyl]amine is an organic compound that features a combination of a piperidine ring and a substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(3-methylphenyl)methyl][(piperidin-4-yl)methyl]amine typically involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

3-methylbenzyl chloride+piperidineNaOH, refluxThis compound\text{3-methylbenzyl chloride} + \text{piperidine} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 3-methylbenzyl chloride+piperidineNaOH, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(3-methylphenyl)methyl][(piperidin-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or benzyl derivatives.

Scientific Research Applications

Methyl[(3-methylphenyl)methyl][(piperidin-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl[(3-methylphenyl)methyl][(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperidine: A simpler analog with a single piperidine ring.

    Benzylamine: Contains a benzyl group but lacks the piperidine ring.

    3-Methylbenzylamine: Similar benzyl substitution but without the piperidine moiety.

Uniqueness

Methyl[(3-methylphenyl)methyl][(piperidin-4-yl)methyl]amine is unique due to the combination of the piperidine ring and the substituted benzyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[(3-methylphenyl)methyl]-1-piperidin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13-4-3-5-15(10-13)12-17(2)11-14-6-8-16-9-7-14/h3-5,10,14,16H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHUDHVQMLIDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C)CC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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